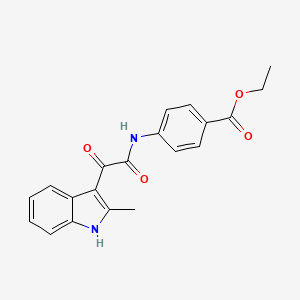
4-(2-(2-メチル-1H-インドール-3-イル)-2-オキソアセトアミド)安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate” is a complex organic molecule that contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups, including an indole ring, an amide group, and an ester group. These groups can participate in a variety of chemical reactions and can greatly influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. The indole ring, for example, can participate in electrophilic substitution reactions. The amide and ester groups can undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups (like the amide and ester groups) and the overall shape and size of the molecule can influence properties like solubility, melting point, and boiling point .作用機序
The mechanism of action of ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is not fully understood. However, studies have suggested that this compound may exert its biological effects by interacting with various molecular targets, including enzymes, receptors, and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. It has also been reported to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates various cellular processes.
Biochemical and physiological effects:
Studies have shown that ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate exhibits various biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce bacterial growth. It has also been shown to increase the expression of genes involved in detoxification and oxidative stress response.
実験室実験の利点と制限
The advantages of using ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate in lab experiments include its high potency, selectivity, and versatility. This compound can be easily synthesized and modified to produce analogs with improved properties. However, its limitations include its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate. These include:
1. Investigation of its potential as a therapeutic agent for cancer, inflammation, and infectious diseases.
2. Development of new synthetic methods to produce analogs with improved properties.
3. Structural and functional studies to elucidate its molecular targets and mechanism of action.
4. Evaluation of its potential as a fluorescent probe for biological imaging.
5. Screening of its activity against a wide range of microbial pathogens.
6. Investigation of its potential as a ligand for various receptors, including G protein-coupled receptors and ion channels.
7. Assessment of its pharmacokinetic and pharmacodynamic properties in vivo.
In conclusion, ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a promising compound with potential applications in various scientific research areas. Further studies are needed to fully understand its molecular targets and mechanism of action, as well as to develop new analogs with improved properties.
合成法
The synthesis of ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate involves the condensation of 2-methylindole-3-carboxylic acid with ethyl 2-oxo-2-(2-aminophenyl)acetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with benzoyl chloride to form the final product.
科学的研究の応用
抗炎症作用と鎮痛作用
4-(2-(2-メチル-1H-インドール-3-イル)-2-オキソアセトアミド)安息香酸エチル: は、非ステロイド性抗炎症薬(NSAID)である2-アリールプロパン酸のクラスに属します。これらの化合物は、関節炎や筋肉骨格系の疾患の治療に広く使用されています。特に、イブプロフェン(2-(4-イソブチルフェニル)プロピオン酸としても知られています)は、鎮痛、解熱、抗炎症作用のあるよく知られたNSAIDです。 イブプロフェンとトリプタミンをアミド結合形成によって結合させることで、研究者は潜在的な抗炎症剤として4-(2-(2-メチル-1H-インドール-3-イル)-2-オキソアセトアミド)安息香酸エチルを合成しました .
生物活性
トリプタミンとその誘導体は、幅広い生物活性を示します。これらには、神経伝達物質受容体との相互作用、セロトニンのレベルの調節、気分調節や認知における潜在的な役割が含まれます。 4-(2-(2-メチル-1H-インドール-3-イル)-2-オキソアセトアミド)安息香酸エチルにおけるトリプタミンとイブプロフェンの結合は、二重の薬理学的特性を持つ新規化合物を提供します .
薬剤開発
アミドは、製薬業界において重要な役割を果たしています。アミド結合形成による4-(2-(2-メチル-1H-インドール-3-イル)-2-オキソアセトアミド)安息香酸エチルの合成は、薬物候補としての可能性を示しています。 研究者は、特定の治療適応症に対する薬物動態、毒性、および有効性を調査しています .
インドール誘導体
インドール部分は、多くの生物活性化合物の間で広く見られます。4-(2-(2-メチル-1H-インドール-3-イル)-2-オキソアセトアミド)安息香酸エチルは、インドール環を含んでおり、その多様な特性に貢献しています。 インドール誘導体の構造活性相関を理解することは、創薬と最適化に役立ちます .
医薬品化学
研究者は、4-(2-(2-メチル-1H-インドール-3-イル)-2-オキソアセトアミド)安息香酸エチルの構造改変を調査して、生物学的利用能、選択性、および効力を高めています。 医薬品化学者は、治療プロファイルを改善するために、アナログや誘導体を探索しています .
合成方法
4-(2-(2-メチル-1H-インドール-3-イル)-2-オキソアセトアミド)安息香酸エチルの合成には、N, N'-ジシクロヘキシルカルボジイミド(DCC)を介したイブプロフェンとトリプタミンのカップリングが含まれます。DCCは脱水剤として機能し、アミド結合形成を促進します。 この合成経路の理解は、有機化学におけるより幅広い合成方法に貢献します .
Safety and Hazards
特性
IUPAC Name |
ethyl 4-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-26-20(25)13-8-10-14(11-9-13)22-19(24)18(23)17-12(2)21-16-7-5-4-6-15(16)17/h4-11,21H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTFFPBPVOWZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

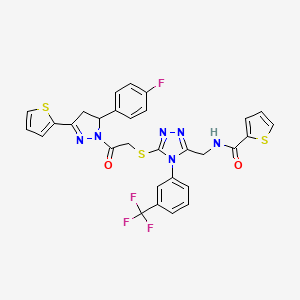
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2539735.png)
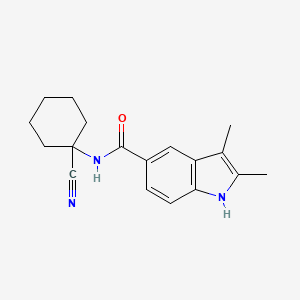

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2539742.png)
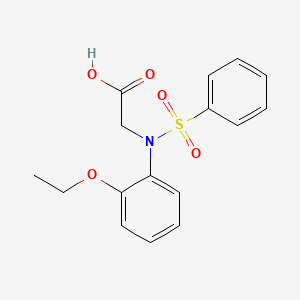
![1,4-Bis[(4-propan-2-ylphenyl)sulfonyl]piperazine](/img/structure/B2539745.png)
![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2539746.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2539748.png)
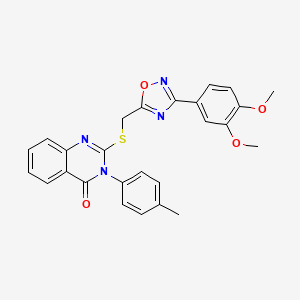
![3-((4-methyl-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539750.png)
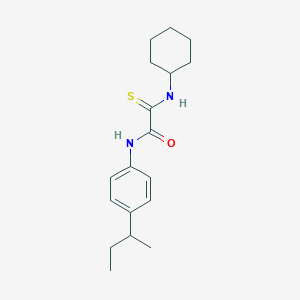
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2539752.png)
![1-(3-Methoxyphenyl)-4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one](/img/structure/B2539754.png)